

# GS143: A Potent and Selective Inhibitor of $\beta$ -TrCP E3 Ligase

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## Compound of Interest

Compound Name: GS143

Cat. No.: B607734

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## Abstract

**GS143** is a novel small-molecule inhibitor that selectively targets the E3 ubiquitin ligase  $\beta$ -TrCP (beta-transducin repeat-containing protein), a key regulator of various signaling pathways implicated in cancer, inflammation, and viral latency. By inhibiting the ubiquitination and subsequent degradation of  $\beta$ -TrCP substrates, notably I $\kappa$ B $\alpha$ , **GS143** effectively modulates the NF- $\kappa$ B signaling cascade. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological properties of **GS143**, supported by experimental data and detailed protocols to facilitate further research and drug development efforts.

## Chemical Structure and Properties

**GS143**, with the chemical name 4-[4-[[5-(2-Fluorophenyl)-2-furanyl]methylene]-4,5-dihydro-5-oxo-3-(phenylmethyl)-1H-pyrazol-1-yl]benzoic acid, is a synthetic benzoic acid-derived compound.<sup>[1][2]</sup> Its structure is characterized by a substituted pyrazolone core.<sup>[3][4]</sup>

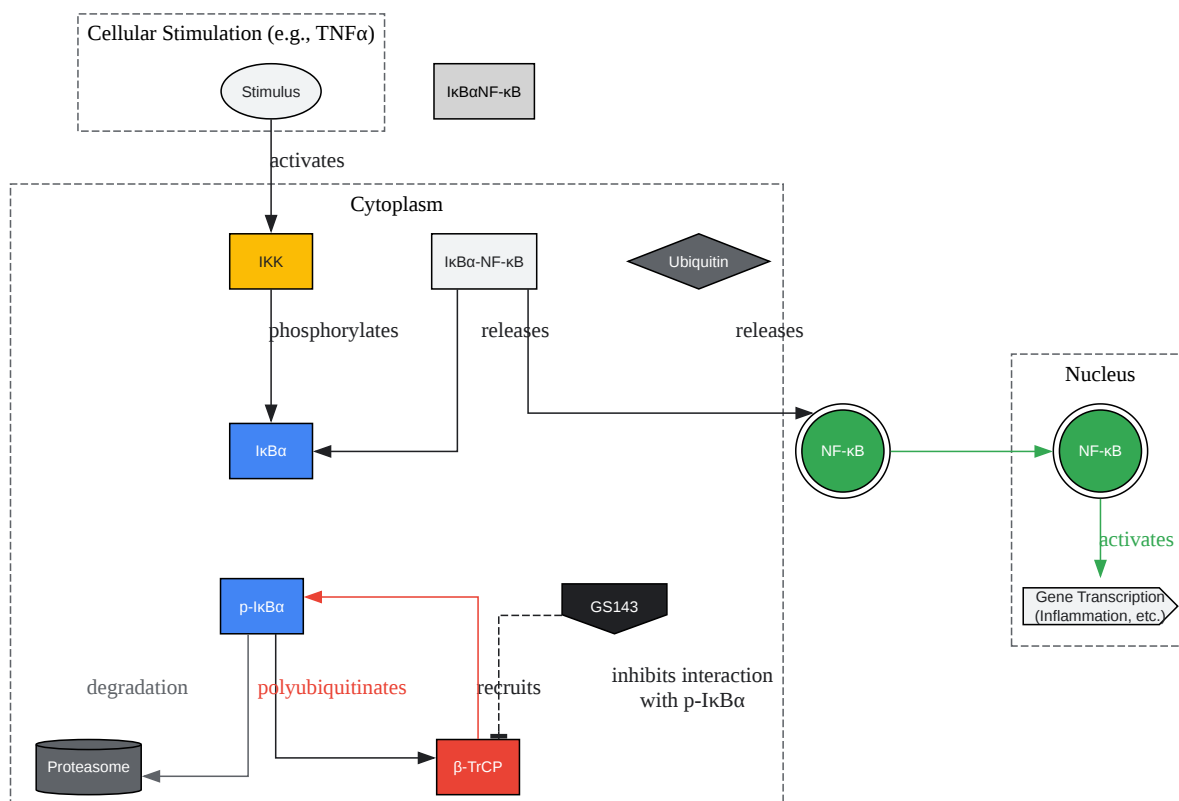
Property	Value	Reference
CAS Number	916232-21-8	[5]
Molecular Formula	C <sub>28</sub> H <sub>19</sub> FN <sub>2</sub> O <sub>4</sub>	
Molecular Weight	466.46 g/mol	
Purity	≥95% - ≥98% (HPLC)	
Appearance	Pink to red crystalline solid	
Solubility	Soluble in DMSO (up to 100 mM) and DMF.	
Storage	Store at +4°C or 2-8°C.	

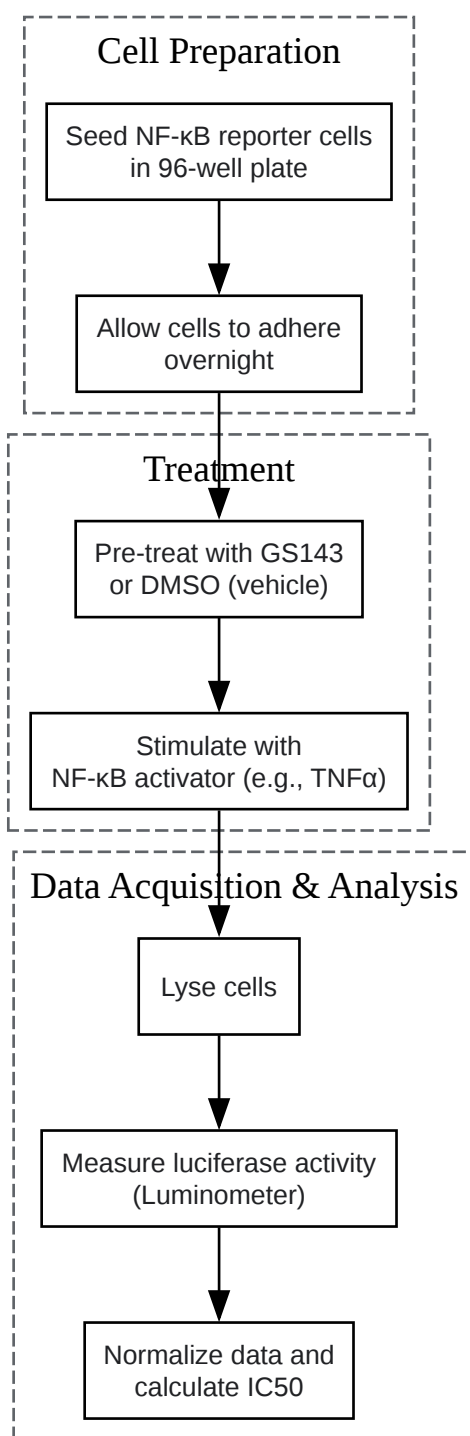
## Mechanism of Action

**GS143** functions as a selective inhibitor of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex containing the F-box protein  $\beta$ -TrCP. It specifically inhibits the ubiquitination of I $\kappa$ B $\alpha$ , the inhibitory protein of the transcription factor NF- $\kappa$ B. The proposed mechanism involves **GS143** physically interacting with phosphorylated I $\kappa$ B $\alpha$  and SCF $\beta$ -TrCP1, thereby disrupting their interaction and preventing the subsequent polyubiquitylation and proteasomal degradation of I $\kappa$ B $\alpha$ . This leads to the accumulation of I $\kappa$ B $\alpha$  in the cytoplasm, which in turn sequesters NF- $\kappa$ B and prevents its nuclear translocation and activation of target gene transcription.

Notably, **GS143** does not inhibit the activity of the proteasome itself, nor does it affect the ubiquitination of other proteins such as p53 by MDM2. While  $\beta$ -catenin is also a known substrate of  $\beta$ -TrCP, some studies suggest that **GS143**'s inhibitory action may be substrate-specific, with a more pronounced effect on I $\kappa$ B $\alpha$  than on  $\beta$ -catenin.

## Signaling Pathway of GS143 in NF- $\kappa$ B Inhibition





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- To cite this document: BenchChem. [GS143: A Potent and Selective Inhibitor of  $\beta$ -TrCP E3 Ligase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607734#chemical-structure-and-properties-of-gs143]

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